molecular formula C15H17N3O B7629917 2-Azabicyclo[2.2.1]heptan-2-yl-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone

2-Azabicyclo[2.2.1]heptan-2-yl-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone

Cat. No.: B7629917
M. Wt: 255.31 g/mol
InChI Key: LDDOOOJIANFKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azabicyclo[2.2.1]heptan-2-yl-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of novel drugs. This compound is a derivative of imidazopyridine and has been found to possess unique biochemical and physiological effects, making it an exciting area of study for researchers.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]heptan-2-yl-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone is not fully understood, but it is believed to work by modulating neurotransmitter systems in the brain. Specifically, it has been found to have an effect on the cholinergic system, which is involved in memory and learning. It may also have an effect on the dopaminergic system, which is involved in movement and motivation.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to increase acetylcholine release in the brain, which can improve cognitive function. It has also been found to have an effect on the dopamine system, which can improve motor function. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Azabicyclo[2.2.1]heptan-2-yl-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone in lab experiments is its unique biochemical and physiological effects. This makes it a promising candidate for drug development and for studying the mechanisms of neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on 2-Azabicyclo[2.2.1]heptan-2-yl-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone. One area of research could be in the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could be in the study of its effects on other neurotransmitter systems, such as the serotonergic system. Additionally, research could be done to better understand its mechanism of action and to develop more effective synthesis methods.

Synthesis Methods

The synthesis of 2-Azabicyclo[2.2.1]heptan-2-yl-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone involves the reaction of imidazopyridine with bicyclic ketone. The reaction is catalyzed by a Lewis acid, and the resulting product is then purified through column chromatography. This method has been found to produce high yields of the compound and is a reliable way to produce it for research purposes.

Scientific Research Applications

2-Azabicyclo[2.2.1]heptan-2-yl-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone has been found to have potential use in the development of drugs for various conditions. One area of research has been in the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been found to have a positive effect on neurotransmitter systems, making it a promising candidate for drug development.

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-2-yl-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-10-16-14(13-4-2-3-7-17(10)13)15(19)18-9-11-5-6-12(18)8-11/h2-4,7,11-12H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDOOOJIANFKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CC=C2)C(=O)N3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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